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Compound of Interest

Compound Name:
4-(Chloromethyl)-2-methoxy-6-

methylpyridine

CAS No.: 1227595-34-7

Cat. No.: B3032194 Get Quote

Executive Summary
The compound 4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS: 1227595-34-7;

Molecular Formula: C₈H₁₀ClNO) is a highly functionalized heterocyclic building block

extensively utilized in medicinal chemistry and advanced organic synthesis. The precise

arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (chloromethyl)

substituents on the pyridine core creates a unique electronic "push-pull" system.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere

data tabulation. This whitepaper provides a highly authoritative, self-validating framework for

the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the underlying

causality of the molecular electronics, researchers can confidently verify the integrity of their

synthetic intermediates.

Chemical Context & Structural Dynamics
The spectroscopic behavior of 4-(Chloromethyl)-2-methoxy-6-methylpyridine is dictated by

the competing electronic effects of its substituents [1]:

Methoxy Group (-OCH₃) at C2: Exerts a strong resonance-donating (+M) effect, which

significantly shields the ortho (C3) and para (C5) positions of the electron-deficient pyridine
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ring [2].

Methyl Group (-CH₃) at C6: Provides mild electron density via hyperconjugation (+I effect),

subtly shielding the adjacent C5 position.

Chloromethyl Group (-CH₂Cl) at C4: Acts as an electron-withdrawing group via induction (-I

effect), deshielding the local environment while providing a highly diagnostic benzylic-type

methylene signal.

Understanding these vectors is critical; they explain why the spectroscopic signals appear

where they do, rather than just where they appear.

Experimental Methodologies & Self-Validating
Protocols
To ensure absolute trustworthiness and reproducibility, the following analytical protocols are

designed as self-validating systems.

Sample Preparation Workflow
Purification: The sample must be purified via flash column chromatography (Silica gel,

Hexanes/EtOAc gradient) to >98% purity to prevent signal overlap from structurally similar

byproducts (e.g., over-chlorinated species).

Desiccation: Dry the purified compound under high vacuum (0.1 mbar) at 40 °C for 4 hours.

Causality: This eliminates trace water, preventing the suppression of the critical methoxy and

chloromethyl signals in NMR and avoiding broad O-H stretching artifacts in FT-IR.

NMR Spectroscopy Protocol (¹H and ¹³C)
Solvent: Anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

Validation: The TMS peak is set to exactly 0.00 ppm. The residual CHCl₃ peak at 7.26 ppm

(¹H) and 77.16 ppm (¹³C) serves as an internal secondary calibration check [1].

Acquisition: 400 MHz for ¹H (16 scans, 10s relaxation delay to ensure quantitative integration

of the quaternary methyls) and 100 MHz for ¹³C (256 scans, standard CPD decoupling).
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FT-IR Spectroscopy Protocol
Method: Attenuated Total Reflectance (ATR) using a diamond crystal.

Validation: A background scan of the ambient atmosphere is acquired immediately prior to

the sample. The absence of CO₂ (2350 cm⁻¹) and water vapor (3600-3200 cm⁻¹) bands in

the final spectrum validates the background subtraction.

GC-MS (Electron Ionization) Protocol
Method: 70 eV Electron Ionization (EI) coupled with Gas Chromatography.

Validation: A solvent delay of 3.0 minutes is employed to protect the mass spectrometer

filament. The presence of a 3:1 isotopic cluster at the molecular ion mass acts as a built-in

validation of mono-chlorination [3].

Spectroscopic Data Analysis & Interpretation
Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum is characterized by distinct, non-overlapping singlets due to the lack of

adjacent protons on the substituents. The aromatic protons (H3 and H5) appear as isolated

singlets (or exhibit negligible meta-coupling, J < 1 Hz) because they are separated by the C4-

chloromethyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality /
Electronic
Justification

2.45 Singlet (s) 3H -CH₃ (C6)

Typical

benzylic/heteroar

omatic methyl

shift.

3.93 Singlet (s) 3H -OCH₃ (C2)

Deshielded by

the

electronegative

oxygen atom.

4.42 Singlet (s) 2H -CH₂Cl (C4)

Strongly

deshielded by

both the adjacent

chlorine atom (-I)

and the aromatic

ring current.

6.65 Singlet (s) 1H Pyridine H3

Highly shielded

by the strong +M

effect of the

adjacent ortho-

methoxy group

[2].

6.78 Singlet (s) 1H Pyridine H5

Shielded by the

ortho-methyl

group, but less

so than H3

(hyperconjugatio

n is weaker than

resonance).

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Type Assignment
Causality /
Electronic
Justification

24.2 Primary (CH₃) -CH₃ (C6)

Standard

heteroaromatic methyl

carbon.

44.5 Secondary (CH₂) -CH₂Cl (C4)

Deshielded by the

covalently bound

chlorine atom.

53.5 Primary (CH₃) -OCH₃ (C2)
Deshielded by the

oxygen atom.

107.5 Tertiary (CH) Pyridine C3

Strongly shielded by

the +M effect of the

C2 methoxy group.

115.0 Tertiary (CH) Pyridine C5
Mildly shielded by the

C6 methyl group.

147.0 Quaternary (C) Pyridine C4

Deshielded by the -I

effect of the

chloromethyl group.

158.0 Quaternary (C) Pyridine C6

Deshielded by the ring

nitrogen and methyl

attachment.

164.0 Quaternary (C) Pyridine C2

Highly deshielded due

to direct attachment to

the highly

electronegative

oxygen and ring

nitrogen [1].

Fourier-Transform Infrared (FT-IR) Data
Table 3: Key FT-IR Vibrational Modes (ATR, neat)
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Wavenumber
(cm⁻¹)

Intensity Assignment Diagnostic Value

2950, 2850 Weak C-H stretch (sp³)

Confirms the

presence of aliphatic

methyl/methylene

groups.

1605, 1560 Strong C=C, C=N stretch

Characteristic skeletal

vibrations of the

pyridine aromatic ring.

1250, 1050 Strong C-O-C stretch

Highly diagnostic for

the methoxy ether

linkage.

720 Medium C-Cl stretch

Confirms the

presence of the

halogen, though often

found in the complex

fingerprint region.

Mass Spectrometry (GC-EI-MS) Data
The EI-MS spectrum provides definitive proof of the compound's elemental composition and

structural connectivity.

Table 4: Key MS Fragmentation Peaks (70 eV)
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m/z
Relative
Abundance

Ion Assignment
Structural
Significance

173 ~10% [M]⁺• (³⁷Cl isotope)

Confirms the

presence of one

chlorine atom (M+2

peak) [3].

171 ~30% [M]⁺• (³⁵Cl isotope)

Molecular ion. The 3:1

ratio of 171:173 is the

absolute signature of

mono-chlorination.

136 100% [M - Cl]⁺

Base Peak. Formed

via the highly

favorable loss of a

chlorine radical.

121 ~15% [M - Cl - CH₃]⁺

Subsequent loss of a

methyl radical from

the methoxy group.

106 ~25% [M - Cl - CH₂O]⁺

Loss of formaldehyde

from the methoxy

group, typical for

aromatic methyl

ethers [1].

Mechanistic Fragmentation Pathway & Workflows
To visualize the causality of the mass spectrometric data, the fragmentation cascade is mapped

below. The dominant pathway is the alpha-cleavage of the C-Cl bond. Because the resulting

cation is benzylic-like (a methylenepyridinium ion), it is exceptionally stable, driving the reaction

forward and resulting in the base peak at m/z 136 [3].
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Molecular Ion [M]⁺•
m/z 171 (³⁵Cl) / 173 (³⁷Cl)

[M - Cl]⁺
m/z 136 (Base Peak)

 - Cl• (-35/37 Da)

[M - Cl - CH₃]⁺
m/z 121 - CH₃• (-15 Da)

[M - Cl - CH₂O]⁺
m/z 106

 - CH₂O (-30 Da)

Click to download full resolution via product page

Figure 1: Electron Ionization (EI) mass spectrometry fragmentation pathway of 4-
(Chloromethyl)-2-methoxy-6-methylpyridine.

Analytical Workflow Integration
The structural elucidation of this compound relies on the orthogonal cross-validation of the

techniques described above. The workflow below illustrates the logical progression from raw
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sample to confirmed structure.

1. Sample Preparation
(High-Purity Isolation & Drying)

2. NMR Spectroscopy
(1H & 13C in CDCl3)

3. FT-IR Spectroscopy
(ATR Mode, neat)

4. Mass Spectrometry
(GC-EI-MS, 70 eV)

5. Data Integration
(Cross-Validation of Signals)

6. Structural Elucidation
(4-(Chloromethyl)-2-methoxy-6-methylpyridine)

Click to download full resolution via product page
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Figure 2: Orthogonal spectroscopic workflow for the definitive structural elucidation of the target

compound.

Conclusion
The comprehensive characterization of 4-(Chloromethyl)-2-methoxy-6-methylpyridine
requires a multi-modal approach. The ¹H and ¹³C NMR spectra provide a highly detailed map of

the electronic environment, heavily influenced by the +M effect of the methoxy group and the -I

effect of the chloromethyl group. FT-IR offers rapid confirmation of the ether and halogen

functional groups, while GC-EI-MS delivers definitive proof of the mono-chlorinated state via its

characteristic 3:1 isotopic cluster and the highly stable m/z 136 base peak. By adhering to the

self-validating protocols outlined in this guide, researchers can ensure the highest degree of

scientific integrity in their structural assignments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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